N-[(5-benzoylthiophen-2-yl)methyl]-5-chlorothiophene-2-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a thiophene ring substituted with a benzoyl group and a carboxamide functional group. This compound has drawn interest in medicinal chemistry due to its potential therapeutic applications. The presence of the thiophene moiety, known for its electron-rich properties, enhances its reactivity and biological activity.
The molecular formula of N-[(5-benzoylthiophen-2-yl)methyl]-5-chlorothiophene-2-carboxamide can be represented as C14H10ClN O2S, indicating the presence of chlorine, nitrogen, oxygen, and sulfur atoms within its structure. The compound's synthesis typically involves multi-step
N-[(5-benzoylthiophen-2-yl)methyl]-5-chlorothiophene-2-carboxamide exhibits significant biological activity, particularly as an inhibitor of blood coagulation factor Xa. This property makes it a candidate for therapeutic applications in treating thromboembolic disorders such as myocardial infarction and deep vein thrombosis . Its mechanism of action involves disrupting the coagulation cascade, thereby preventing excessive clot formation.
Additionally, compounds with similar structures have been explored for their antimicrobial and anti-inflammatory properties, suggesting that this compound may also possess beneficial effects in these areas.
The synthesis of N-[(5-benzoylthiophen-2-yl)methyl]-5-chlorothiophene-2-carboxamide typically involves several steps:
N-[(5-benzoylthiophen-2-yl)methyl]-5-chlorothiophene-2-carboxamide has potential applications in:
Studies on N-[(5-benzoylthiophen-2-yl)methyl]-5-chlorothiophene-2-carboxamide's interactions with biological targets have highlighted its role as an inhibitor of factor Xa. Interaction studies often utilize techniques such as:
Several compounds share structural features with N-[(5-benzoylthiophen-2-yl)methyl]-5-chlorothiophene-2-carboxamide, leading to interesting comparisons:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 5-Chlorothiophene-2-carboxamide | Thiophene core with carboxamide | Anticoagulant | Simpler structure without benzoyl substitution |
| 4-(4-Aminophenyl)-3-morpholinone | Morpholine ring substitution | Anticoagulant | Different ring system affecting solubility |
| 5-Benzoylthiophen-2-carbonitrile | Benzoyl group with nitrile | Antimicrobial | Incorporates nitrile functionality |
N-[(5-benzoylthiophen-2-yl)methyl]-5-chlorothiophene-2-carboxamide stands out due to its specific combination of thiophene and benzoyl groups, which enhances its reactivity and potential therapeutic applications compared to similar compounds.